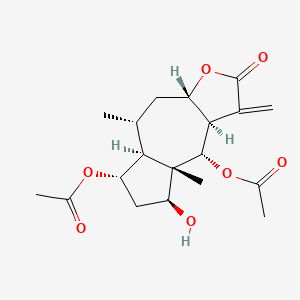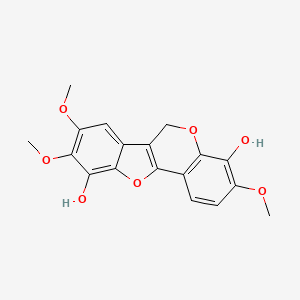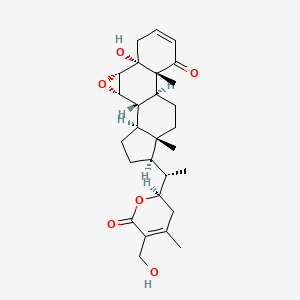
12-Deoxywithastramonolide
Übersicht
Beschreibung
12-Deoxywithastramonolide is a withanolide found in W. somnifera roots . It displays anti-inflammatory activity, reducing TNF-α and increasing IL-10 production . It also reduces the growth of A549 lung and HT-29 colorectal cancer cells . This compound is a principle bioactive compound found in ashwagandha (W. somnifera) and possesses antioxidant and enzyme inhibitory effects .
Molecular Structure Analysis
The molecular formula of 12-Deoxywithastramonolide is C28H38O6 . The formal name is 6α,7α-epoxy-5α,22R,27-trihydroxy-1-oxo-ergosta-2,24-dien-26-oic acid δ-lactone . The InChi Code is InChI=1S/C28H38O6/c1-14-12-20 (33-25 (31)16 (14)13-29)15 (2)17-7-8-18-22-19 (9-11-26 (17,18)3)27 (4)21 (30)6-5-10-28 (27,32)24-23 (22)34-24/h5-6,15,17-20,22-24,29,32H,7-13H2,1-4H3/t15-,17+,18-,19-,20+,22-,23-,24-,26+,27-,28-/m0/s1 .Physical And Chemical Properties Analysis
12-Deoxywithastramonolide is a crystalline solid . It has a molecular weight of 470.6 . It has a solubility of 2 mg/ml in DMF, 0.1 mg/ml in DMSO, 20 mg/ml in Ethanol, and 0.3 mg/ml in Ethanol:PBS (pH 7.2) (1:2) .Wissenschaftliche Forschungsanwendungen
Plant Tissue Culture
12-Deoxywithastramonolide is found in the roots of Withania somnifera, commonly known as ashwagandha . It has been used in plant tissue culture studies, where one somaclone showed significantly higher accumulation of 12-Deoxywithastramonolide compared to the explant donor mother plant . This demonstrates the capability of inducing chemotypic variability for the development of high-yielding clones .
Anti-Inflammatory Activity
12-Deoxywithastramonolide has been found to have anti-inflammatory activity . It reduces Tnf-α and increases Il-10 production in mice following oral administration at doses ranging from 50-200 mg/kg .
Cancer Research
This compound has been used in cancer research, where it has been found to reduce the growth of A549 lung and HT-29 colorectal cancer cells .
Antioxidant Activity
12-Deoxywithastramonolide has been found to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Enzyme Inhibition
It has been found to have enzyme inhibitory activity . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Since blocking an enzyme’s activity can kill a pathogen or correct a metabolic imbalance, many drugs are enzyme inhibitors.
Molecular Cytogenetic Analysis
12-Deoxywithastramonolide has been used in molecular cytogenetic analysis studies . This involves the combination of molecular biology and cytogenetics and is used to diagnose and manage genetic disorders.
Wirkmechanismus
Target of Action
12-Deoxywithastramonolide is a principle bioactive compound found in ashwagandha (W. somnifera). It possesses antioxidant and enzyme inhibitory effects . The primary targets of 12-Deoxywithastramonolide are the enzymes that it inhibits and the oxidative processes that it neutralizes.
Mode of Action
The compound interacts with its targets by inhibiting the action of certain enzymes. This inhibition can alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in . Additionally, as an antioxidant, 12-Deoxywithastramonolide neutralizes harmful free radicals, thereby preventing oxidative damage to cells .
Biochemical Pathways
Its antioxidant and enzyme inhibitory effects suggest that it may impact a variety of pathways, particularly those involving oxidative processes and enzymatic reactions
Pharmacokinetics
A study on ashwagandha, which contains 12-deoxywithastramonolide, showed that the compound had higher relative absorption, better relative bioavailability, and longer elimination half-life indicating a sustained-release profile compared to reference . These properties can impact the compound’s bioavailability, determining how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, and how it is metabolized and excreted .
Result of Action
The molecular and cellular effects of 12-Deoxywithastramonolide’s action are primarily related to its antioxidant and enzyme inhibitory activities. By neutralizing free radicals, it can prevent oxidative damage to cells, which can contribute to aging and various diseases . Its enzyme inhibitory effects can alter the functioning of certain biochemical processes, potentially leading to therapeutic effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-14-12-20(33-25(31)16(14)13-29)15(2)17-7-8-18-22-19(9-11-26(17,18)3)27(4)21(30)6-5-10-28(27,32)24-23(22)34-24/h5-6,15,17-20,22-24,29,32H,7-13H2,1-4H3/t15-,17+,18-,19-,20+,22-,23-,24-,26+,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVMHXZWAKRDGG-MEBIVHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659533 | |
| Record name | (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Deoxywithastramonolide | |
CAS RN |
60124-17-6 | |
| Record name | (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is 12-deoxywithastramonolide and where is it found?
A1: 12-deoxywithastramonolide (12-DWS) is a naturally occurring withanolide, a class of steroidal lactones, primarily found in the roots of Withania somnifera (Ashwagandha) [, , , ]. It is considered one of the major bioactive constituents of this plant, which is widely utilized in traditional medicine [, , ].
Q2: How does 12-DWS exert its biological effects?
A2: While the exact mechanism of action for 12-DWS requires further investigation, research suggests that it inhibits acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine [, ]. This inhibitory activity on AChE suggests a potential role in addressing neurodegenerative diseases like Alzheimer's disease [, ]. Further studies indicate 12-DWS might also influence inflammatory pathways, potentially through interaction with IκB kinase β [].
Q3: Does 12-DWS demonstrate any anti-inflammatory properties?
A4: Research suggests that 12-DWS might contribute to the anti-inflammatory properties attributed to Withania somnifera extracts []. Studies have shown that 12-DWS, while less potent than withaferin A, another withanolide found in Ashwagandha, exhibits a certain level of inhibition against IκB kinase β, a key enzyme involved in the NFκB pathway, which plays a crucial role in inflammation [].
Q4: How does the structure of 12-DWS compare to other withanolides?
A5: While structurally similar to other withanolides, 12-DWS possesses unique features that contribute to its specific activity profile [, ]. Subtle differences in the functional groups and their spatial arrangement within the withanolide skeleton can significantly impact their binding affinities to target proteins and ultimately influence their biological activity [, ]. Further research is necessary to elucidate the detailed structure-activity relationship of 12-DWS.
Q5: What are the challenges in producing standardized extracts of Withania somnifera with consistent 12-DWS content?
A6: The production of standardized Withania somnifera extracts with consistent 12-DWS content faces challenges due to the natural variability of withanolide concentrations within the plant []. Factors such as environmental conditions, plant genetics, and extraction methods can all influence the final withanolide profile of the extract [, ].
Q6: Are there analytical methods available for quantifying 12-DWS in plant extracts?
A7: Yes, several analytical methods have been developed to identify and quantify 12-DWS in Withania somnifera extracts. High-performance thin-layer chromatography (HPTLC) coupled with densitometry is a commonly employed technique []. Additionally, high-performance liquid chromatography (HPLC) coupled with UV detection and mass spectrometry (HPLC-UV(DAD)-MS) offers a sensitive and specific approach for analyzing 12-DWS levels []. Another method utilizes liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) for rapid and accurate quantification [].
Q7: How is 12-DWS extracted from Withania somnifera?
A8: 12-DWS, along with other withanolides, is typically extracted from the dried roots of Withania somnifera using various solvents [, ]. The choice of solvent significantly influences the extraction efficiency of 12-DWS and other bioactive compounds []. Research suggests that aqueous alcoholic solutions and organic solvents like chloroform and ethyl acetate are effective in extracting 12-DWS [].
Q8: Are there any studies on the accumulation pattern of 12-DWS in different parts of Withania somnifera?
A9: Yes, studies have investigated the distribution of 12-DWS within Withania somnifera. Research indicates that while 12-DWS is primarily concentrated in the roots, it is also present in other parts of the plant, albeit at lower levels []. Interestingly, one study reported the highest accumulation of 12-DWS in leaves, followed by fruits, stems, and lastly, roots []. These findings suggest that different parts of the plant might possess varying levels of bioactivity.
Q9: What is the significance of bioassay-guided fractionation in studying 12-DWS?
A10: Bioassay-guided fractionation plays a crucial role in identifying and isolating bioactive compounds like 12-DWS from complex plant extracts []. This approach involves testing fractions of an extract for a specific biological activity, such as AChE inhibition, and subsequently separating and testing sub-fractions until the active compound is isolated []. This method allows researchers to pinpoint the specific compounds responsible for the observed biological effects.
Q10: Can the AChE inhibitory activity be used for the quality control of commercial Withania somnifera extracts?
A11: While HPLC analysis remains the standard method for quantifying withanolides in commercial Withania somnifera extracts, researchers propose using the AChE inhibition assay as a complementary biological standardization method []. This approach helps assess the bioactivity of the extracts and ensures consistency in their therapeutic potential.
Q11: How does soil moisture stress affect 12-DWS content in Withania somnifera?
A12: Studies have shown that soil moisture stress can significantly impact the growth and phytochemical composition of Withania somnifera []. While moderate stress may lead to higher root yield, severe stress can decrease the overall 12-DWS content in the roots []. This finding highlights the importance of optimal cultivation practices for maximizing the production of bioactive compounds like 12-DWS.
Q12: Are there any known somaclonal variants of Withania somnifera with altered 12-DWS production?
A13: Research has identified somaclonal variants of Withania somnifera exhibiting variations in their withanolide profiles, including altered 12-DWS production []. These variants, generated through tissue culture techniques, hold potential for developing cultivars with enhanced production of specific withanolides for pharmaceutical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



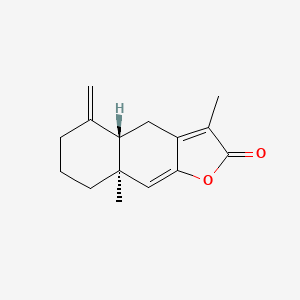




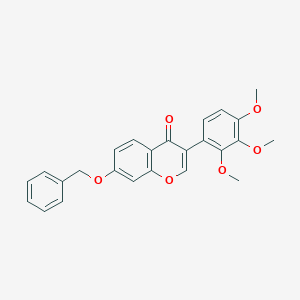
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)

